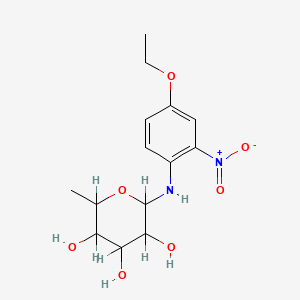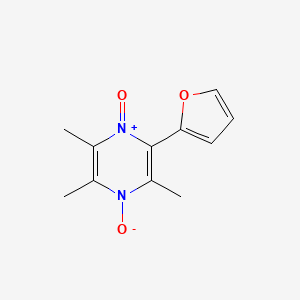![molecular formula C16H16N2O4S B5215561 N-(3-acetylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5215561.png)
N-(3-acetylphenyl)-2-[(methylsulfonyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-2-[(methylsulfonyl)amino]benzamide, commonly known as MSA-N, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. MSA-N is a small molecule inhibitor that targets the enzyme Nicotinamide Adenine Dinucleotide Phosphate (NADPH) oxidase, which plays a crucial role in the generation of reactive oxygen species (ROS) in cells.
Wirkmechanismus
MSA-N inhibits N-(3-acetylphenyl)-2-[(methylsulfonyl)amino]benzamide oxidase activity by binding to the enzyme's active site and preventing the transfer of electrons to oxygen, which is necessary for ROS generation. This leads to a decrease in ROS production and subsequent reduction in oxidative stress. MSA-N has been shown to be selective for N-(3-acetylphenyl)-2-[(methylsulfonyl)amino]benzamide oxidase and does not affect other enzymes involved in ROS production.
Biochemical and Physiological Effects:
MSA-N has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease inflammation and oxidative stress in animal models of inflammatory diseases. MSA-N has also been shown to protect against neuronal damage in animal models of Parkinson's disease and stroke. In addition, MSA-N has been shown to inhibit tumor growth in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
MSA-N has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized with high yield and purity. It is also selective for N-(3-acetylphenyl)-2-[(methylsulfonyl)amino]benzamide oxidase and does not affect other enzymes involved in ROS production. However, MSA-N has some limitations. It is not water-soluble and requires the use of organic solvents for administration. In addition, MSA-N has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several future directions for the study of MSA-N. One area of research is the development of more water-soluble analogs of MSA-N that can be administered without the use of organic solvents. Another area of research is the study of MSA-N in human clinical trials to determine its safety and efficacy in treating inflammatory diseases, neurodegenerative diseases, and cancer. Finally, the development of combination therapies that include MSA-N and other drugs that target different aspects of ROS production could lead to more effective treatments for a variety of diseases.
Conclusion:
In conclusion, MSA-N is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It has been shown to have potent anti-inflammatory and neuroprotective effects and has potential use in cancer therapy. MSA-N is a promising compound for further study, and future research could lead to the development of new treatments for a variety of diseases.
Synthesemethoden
The synthesis of MSA-N involves the reaction of 3-acetylphenyl isocyanate with 2-aminobenzenesulfonamide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with methylsulfonyl chloride to yield MSA-N. The synthesis of MSA-N is a relatively straightforward process and can be achieved with high yield and purity.
Wissenschaftliche Forschungsanwendungen
MSA-N has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have potent anti-inflammatory properties by inhibiting N-(3-acetylphenyl)-2-[(methylsulfonyl)amino]benzamide oxidase activity, which leads to a decrease in the production of ROS and subsequent reduction of oxidative stress. MSA-N has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke. In addition, MSA-N has been studied for its potential use in cancer therapy, as it has been shown to inhibit tumor growth in vitro and in vivo.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-2-(methanesulfonamido)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-11(19)12-6-5-7-13(10-12)17-16(20)14-8-3-4-9-15(14)18-23(2,21)22/h3-10,18H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJZDVWWXZTVSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-[(methylsulfonyl)amino]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(2-isoxazolidinylcarbonyl)-1,3-oxazol-2-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5215484.png)
![[(5-methyl-1H-benzimidazol-2-yl)thio]acetonitrile](/img/structure/B5215487.png)
![N-(3-chlorophenyl)-4-[2-({[(3-chlorophenyl)amino]carbonyl}amino)ethyl]-1-piperazinecarboxamide](/img/structure/B5215489.png)

![2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5215508.png)
![3-(4-benzyl-1-piperazinyl)-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5215516.png)
![3-bromo-4-methoxy-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5215523.png)
![1-(2,5-dimethoxyphenyl)-5-{[(2,5-dimethoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5215538.png)

![1-(3-methoxybenzyl)-4-{[2-(methylamino)-3-pyridinyl]carbonyl}-2-piperazinone trifluoroacetate](/img/structure/B5215556.png)
![3-(4-{4-[4-(dimethylamino)phenyl]-1,3-butadien-1-yl}-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B5215557.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-(4-morpholinyl)benzoic acid](/img/structure/B5215565.png)
![N-benzyl-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5215567.png)
![N-[2-(acetylamino)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5215574.png)